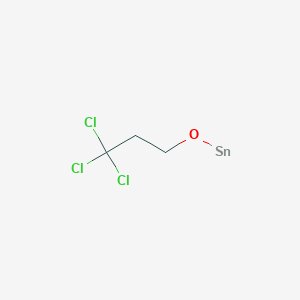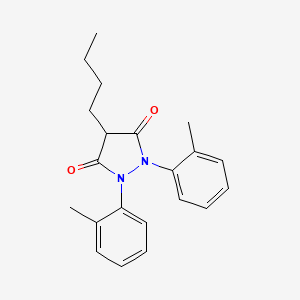
4-Butyl-1,2-bis(2-methylphenyl)pyrazolidine-3,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Butyl-1,2-bis(2-methylphenyl)pyrazolidine-3,5-dione is a heterocyclic compound that belongs to the class of pyrazolidinediones. These compounds are known for their diverse biological activities and have been widely applied in pharmaceutical and agricultural fields . The structure of this compound includes a pyrazolidine ring with two methylphenyl groups and a butyl group attached, which contributes to its unique properties.
Méthodes De Préparation
The synthesis of 4-Butyl-1,2-bis(2-methylphenyl)pyrazolidine-3,5-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazine derivatives with diketones under controlled conditions . Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity. For example, the use of silver-mediated cycloaddition reactions has been reported to provide high yields under mild conditions .
Analyse Des Réactions Chimiques
4-Butyl-1,2-bis(2-methylphenyl)pyrazolidine-3,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include bromine for oxidation and hydrazine for reduction . The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can lead to the formation of pyrazole derivatives, while reduction can yield hydrazine derivatives .
Applications De Recherche Scientifique
This compound has been extensively studied for its applications in various scientific fields. In chemistry, it serves as a versatile scaffold for the synthesis of more complex heterocyclic systems . In biology and medicine, it has shown potential as an anti-inflammatory and analgesic agent due to its ability to inhibit prostaglandin synthesis . Additionally, it has been used in the development of color formers in color photography .
Mécanisme D'action
The mechanism of action of 4-Butyl-1,2-bis(2-methylphenyl)pyrazolidine-3,5-dione involves the inhibition of prostaglandin H synthase and prostacyclin synthase through peroxide-mediated deactivation . This leads to a reduction in the production of prostaglandins, which are mediators of inflammation and pain. The compound’s anti-inflammatory and analgesic effects are primarily attributed to this mechanism .
Comparaison Avec Des Composés Similaires
4-Butyl-1,2-bis(2-methylphenyl)pyrazolidine-3,5-dione can be compared with other pyrazolidinedione derivatives such as phenylbutazone and pyrazolone . While phenylbutazone is widely used for its anti-inflammatory properties, this compound offers unique structural features that may enhance its biological activity . Other similar compounds include 1,2-dihydropyrazol-3-one and 3,5-dioxotetrahydropyrazoles, which also exhibit diverse pharmacological activities .
Propriétés
Numéro CAS |
64467-37-4 |
|---|---|
Formule moléculaire |
C21H24N2O2 |
Poids moléculaire |
336.4 g/mol |
Nom IUPAC |
4-butyl-1,2-bis(2-methylphenyl)pyrazolidine-3,5-dione |
InChI |
InChI=1S/C21H24N2O2/c1-4-5-12-17-20(24)22(18-13-8-6-10-15(18)2)23(21(17)25)19-14-9-7-11-16(19)3/h6-11,13-14,17H,4-5,12H2,1-3H3 |
Clé InChI |
XUISKOLEFZHPFO-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1C(=O)N(N(C1=O)C2=CC=CC=C2C)C3=CC=CC=C3C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


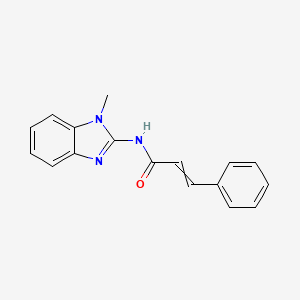
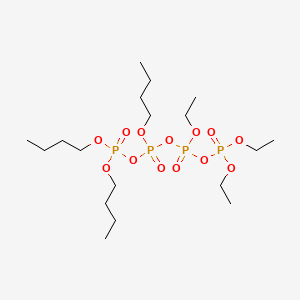
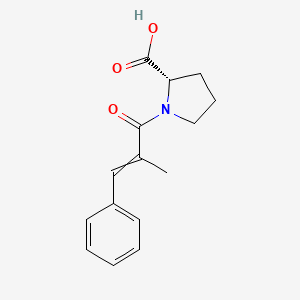
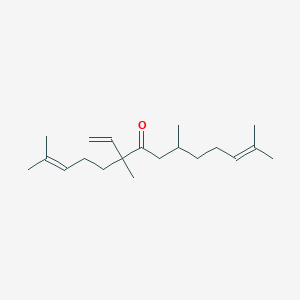
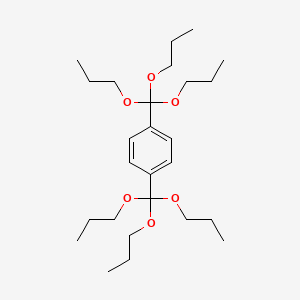
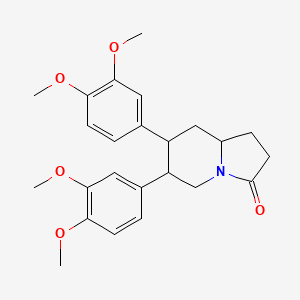
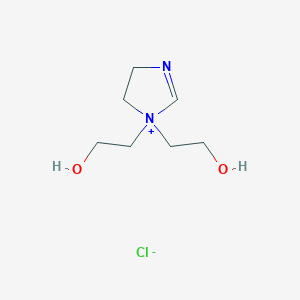
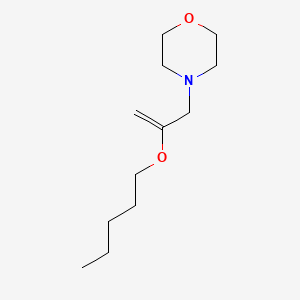

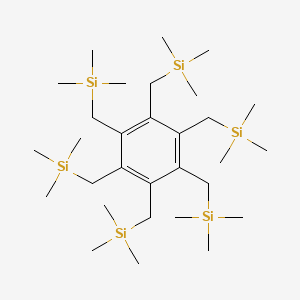
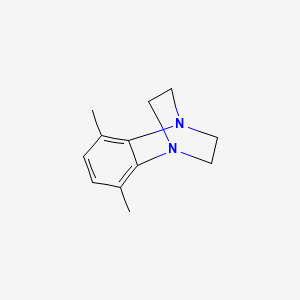
![1,3-Naphthalenedisulfonic acid, 7,7'-[(4,6-dihydroxy-1,3-phenylene)bis(azo)]bis-](/img/structure/B14485289.png)
![2-[1-(4-Chlorophenyl)-3,3-bis(methylsulfanyl)prop-2-enylidene]propanedinitrile](/img/structure/B14485295.png)
